

# 6-Chloro-2-ethoxynicotinic Acid: Structural Informatics & Synthetic Utility

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## Compound of Interest

Compound Name: 6-Chloro-2-ethoxynicotinic acid

CAS No.: 1343080-22-7

Cat. No.: B1468903

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## Executive Summary

**6-Chloro-2-ethoxynicotinic acid** is a trisubstituted pyridine derivative serving as a critical scaffold in the synthesis of agrochemicals (specifically nicotinamide herbicides) and pharmaceutical agents targeting kinase pathways. Its chemical value lies in its orthogonal reactivity: the 6-chloro substituent allows for palladium-catalyzed cross-coupling, the 3-carboxylic acid facilitates amidation, and the 2-ethoxy group provides steric modulation and lipophilicity.

This guide provides the definitive chemical identifiers, a validated synthetic logic focusing on regioselective nucleophilic aromatic substitution (

), and structural characterization protocols.

## Chemical Identity & Informatics

Parameter	Data
IUPAC Name	6-Chloro-2-ethoxypyridine-3-carboxylic acid
Common Name	6-Chloro-2-ethoxynicotinic acid
Molecular Formula	
Molecular Weight	201.61 g/mol
CAS Registry Number	96603-29-7
SMILES	<chem>CCOc1nc(Cl)ccc1C(=O)O</chem>
InChI String	InChI=1S/C8H8ClNO3/c1-2-13-7-6(8(11)12)3-4-5(9)10-7/h3-4H,2H2,1H3,(H,11,12)
InChI Key	JJWMJJPKXQAZAU-UHFFFAOYSA-N
Predicted pKa	~3.5 (Carboxylic acid), -0.8 (Pyridine N)
Predicted LogP	2.1

## Structural Analysis & Reactivity Profile

The molecule features three distinct functional "handles" that dictate its behavior in medicinal chemistry campaigns.

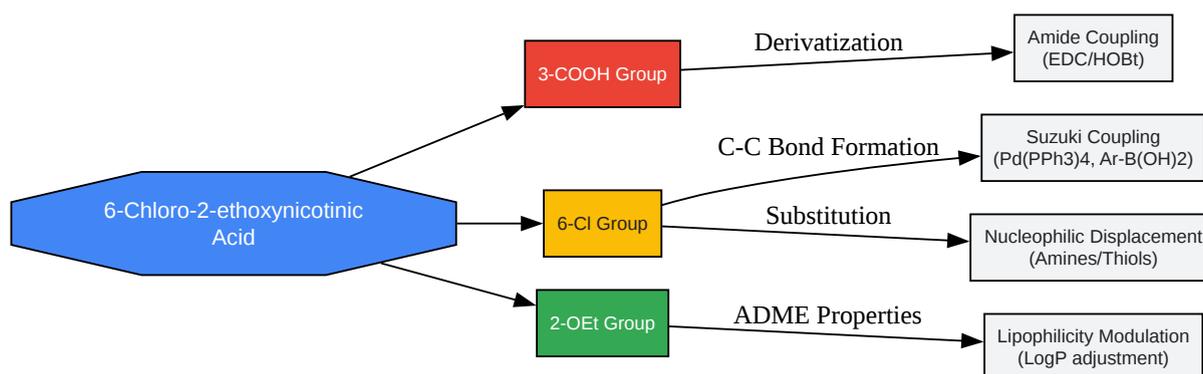
### Electronic Environment

- Position 2 (Ethoxy): The ethoxy group acts as a  
  
-withdrawing but  
  
-donating substituent. However, its position ortho to the ring nitrogen and the carboxylic acid creates a "push-pull" electronic system.
- Position 3 (Carboxylic Acid): Provides a handle for amide coupling. The acidity is enhanced by the electron-deficient pyridine ring.
- Position 6 (Chlorine): This position is activated for

displacement or metal-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the para-relationship with the electron-withdrawing carboxylic acid.

## Reactivity Diagram (DOT Visualization)

The following diagram illustrates the orthogonal reactivity channels available for scaffold elaboration.



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Figure 1: Orthogonal reactivity map showing the three primary diversification vectors.

## Synthetic Protocol: Regioselective

The primary challenge in synthesizing this molecule from 2,6-dichloronicotinic acid is regioselectivity. Both the 2- and 6-positions are electrophilic. However, the 2-position is generally more reactive toward alkoxides due to the inductive effect of the adjacent nitrogen and the directing effect of the carboxylate (often via cation coordination in non-polar solvents).

## Reaction Scheme

Starting Material: 2,6-Dichloronicotinic acid Reagent: Sodium Ethoxide (NaOEt) Solvent: Ethanol (EtOH) or DMF (for temperature control)

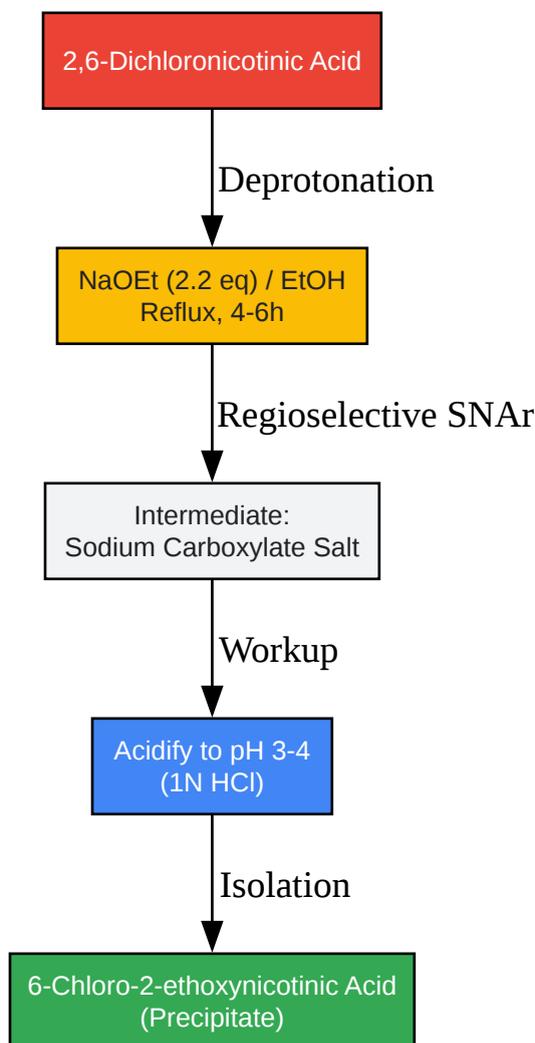
## Step-by-Step Methodology

This protocol is designed to maximize the formation of the 2-ethoxy isomer over the 6-ethoxy isomer.

- Preparation of Alkoxide:
  - In a dry 3-neck round-bottom flask under  
  
, dissolve sodium metal (2.2 eq) in anhydrous ethanol to generate a fresh NaOEt solution.
  - Note: Use of fresh alkoxide is critical to avoid hydroxide contamination, which leads to the hydrolysis byproduct (2-hydroxy derivative).
- Addition:
  - Cool the solution to 0°C.
  - Add 2,6-dichloronicotinic acid (1.0 eq) portion-wise. The reaction is exothermic.[1]
  - Mechanistic Insight: The first equivalent of base deprotonates the carboxylic acid. The resulting carboxylate anion coordinates with the  
  
ion, which can help direct the incoming ethoxide nucleophile to the ortho (C2) position via a cyclic transition state.
- Reaction:
  - Heat the mixture to reflux (78°C) for 4–6 hours.
  - Monitor by HPLC or TLC. The 2-ethoxy isomer typically appears as the major product (>90% ratio) under thermodynamic conditions in protic solvents.
- Workup & Purification:
  - Concentrate the ethanol under reduced pressure.
  - Dissolve the residue in water.
  - Critical Step: Acidify carefully with 1N HCl to pH 3–4. The product will precipitate.

- Filter the solid and wash with cold water.
- Recrystallize from Ethanol/Water to remove trace 6-ethoxy isomer.

## Process Flow Diagram



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Figure 2: Synthetic workflow for the conversion of 2,6-dichloronicotinic acid to the target compound.

## Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

## Proton NMR ( NMR)

- Solvent: DMSO-
- Key Signals:
  - 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton ( ).
  - 8.15 ppm (d, Hz, 1H): Aromatic proton at C4.
  - 7.15 ppm (d, Hz, 1H): Aromatic proton at C5.
  - 4.40 ppm (q, 2H): Methylene protons of the ethoxy group ( ).
  - 1.35 ppm (t, 3H): Methyl protons of the ethoxy group ( ).
- Differentiation: The coupling constant ( Hz) indicates ortho-coupling between C4 and C5 protons, confirming the 2,3,6-substitution pattern.

## Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI) in Negative Mode ( ) is often more sensitive for carboxylic acids.
- Expected Mass:  
.
- Isotope Pattern: A distinct Chlorine pattern (

) with a 3:1 intensity ratio at m/z 200 and 202.

## Applications in Drug Discovery[2][3]

This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD).

- Kinase Inhibition: The pyridine nitrogen and the amide (derived from the acid) can form a "hinge-binding" motif common in ATP-competitive inhibitors.
- Agrochemicals: Derivatives of 2-ethoxynicotinic acid are precursors to diflufenican-class herbicides, which inhibit phytoene desaturase.

## References

- PubChem. (n.d.).[2] 6-Chloronicotinic acid (Compound Summary). National Library of Medicine. Retrieved from [\[Link\]](#)
- Shi, Y.-J., et al. (2005).[3] Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. *Advanced Synthesis & Catalysis*. (Contextual grounding for regioselectivity in nicotines).
- NIST Chemistry WebBook. (n.d.). 6-Chloronicotinic acid Mass Spectrum. National Institute of Standards and Technology. Retrieved from [\[Link\]](#)

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## Sources

- 1. [Organic Syntheses Procedure \[orgsyn.org\]](#)
- 2. [6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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